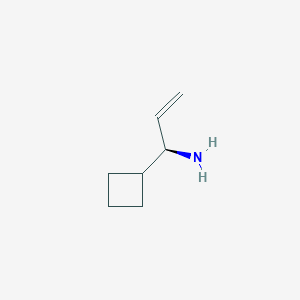
(R)-1-Cyclobutylprop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Cyclobutylprop-2-en-1-amine is an organic compound characterized by a cyclobutyl group attached to a prop-2-en-1-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cyclobutylprop-2-en-1-amine typically involves the following steps:
Starting Material: The synthesis begins with cyclobutylcarboxylic acid.
Reduction: The carboxylic acid is reduced to cyclobutylmethanol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Conversion to Bromide: Cyclobutylmethanol is then converted to cyclobutylmethyl bromide using phosphorus tribromide (PBr3).
Formation of the Amine: The bromide is reacted with allylamine in the presence of a base like sodium hydride (NaH) to form ®-1-Cyclobutylprop-2-en-1-amine.
Industrial Production Methods
Industrial production methods for ®-1-Cyclobutylprop-2-en-1-amine may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-1-Cyclobutylprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The double bond in the prop-2-en-1-amine moiety can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Imines and nitriles.
Reduction: Saturated amines.
Substitution: Various substituted amines and amides.
Aplicaciones Científicas De Investigación
®-1-Cyclobutylprop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-1-Cyclobutylprop-2-en-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The cyclobutyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutylamine: Lacks the prop-2-en-1-amine moiety.
Prop-2-en-1-amine: Lacks the cyclobutyl group.
Cyclobutylpropylamine: Saturated version of ®-1-Cyclobutylprop-2-en-1-amine.
Uniqueness
®-1-Cyclobutylprop-2-en-1-amine is unique due to the presence of both the cyclobutyl group and the prop-2-en-1-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H13N |
|---|---|
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
(1R)-1-cyclobutylprop-2-en-1-amine |
InChI |
InChI=1S/C7H13N/c1-2-7(8)6-4-3-5-6/h2,6-7H,1,3-5,8H2/t7-/m1/s1 |
Clave InChI |
GEOLBRQXIANOAG-SSDOTTSWSA-N |
SMILES isomérico |
C=C[C@H](C1CCC1)N |
SMILES canónico |
C=CC(C1CCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



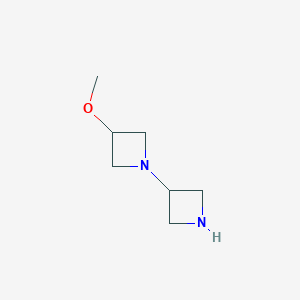


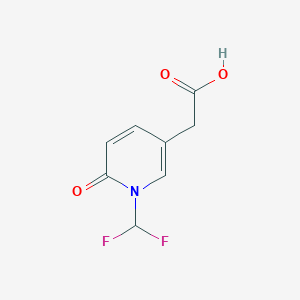
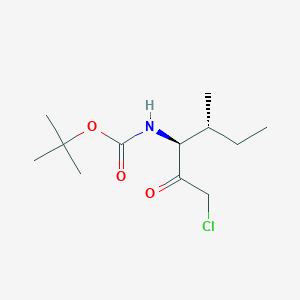
![Rel-(1aR,2aR,5aR,5bS)-Hexahydro-4H-oxireno[3,4]cyclopenta[1,2-b]furan-4-one](/img/structure/B13121590.png)

![N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine](/img/structure/B13121600.png)


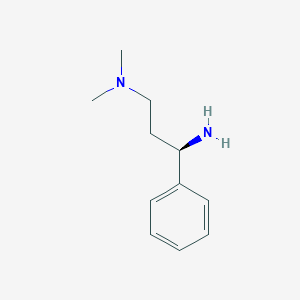
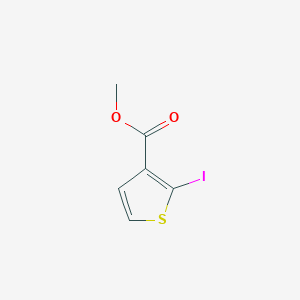
![3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13121623.png)
